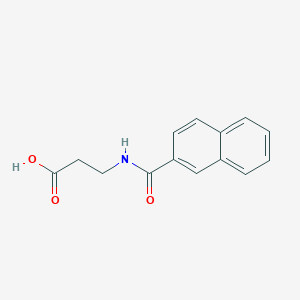
3-(Naphthalen-2-ylformamido)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Naphthalen-2-ylformamido)propanoic acid” is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . It is also known by its IUPAC name, N-(2-naphthoyl)-beta-alanine . This compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “3-(Naphthalen-2-ylformamido)propanoic acid” is 1S/C14H13NO3/c16-13(17)7-8-15-14(18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,18)(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“3-(Naphthalen-2-ylformamido)propanoic acid” is a powder that is stored at room temperature . Its molecular weight is 243.26 .科学的研究の応用
Fluorescence Derivatisation
3-(Naphthalen-1-ylamino)propanoic acid, a derivative of the compound , has been used for fluorescence derivatisation of amino acids. It serves as a fluorescent derivatising reagent when coupled to the amino group of amino acids. This results in derivatives that exhibit strong fluorescence, useful for biological assays. The amino acid derivatives show maximum emission at about 415 nm. When condensed with certain reagents, these derivatives produce blue benzo[a]phenoxazinium conjugates with strong fluorescence and good quantum yields, emitting between 644 and 657 nm, suitable for biological applications (Frade et al., 2007).
Synthesis and Manufacturing
3-Cyano-1-naphthalenecarboxylic acid, structurally related to the compound of interest, is an intermediate in the synthesis of tachykinin receptor antagonists. The compound's synthesis involves establishing a 1,3-substitution pattern on naphthalene's carbon atoms and building the rest of the naphthalene ring via Diels−Alder addition. This process has been optimized for large-scale manufacture, highlighting the compound's relevance in industrial applications (Ashworth et al., 2003).
Photophysical Studies
Compounds structurally similar to 3-(Naphthalen-2-ylformamido)propanoic acid have been used in photophysical studies. For instance, the photophysical behavior of probes like acrylodan and prodan in various solvents has been examined to understand their emission properties, which are crucial for studying biological systems. Such studies help in the interpretation of the max emission of these probes, aiding in biological and chemical research (Moreno Cerezo et al., 2001).
Photoinduced Processes
Naproxen, a naphthalene derivative, has been studied for its photoactive properties. It forms dyads with different types of photo- and electroactive moieties. These dyads are valuable for studying dynamic quenching of singlet-excited states and various excited state intramolecular interactions, offering insights into the photophysical behavior of naproxen in different mechanistic scenarios. This research is significant for understanding the interactions of naproxen in various microenvironments of biological interest (Jiménez et al., 2007).
Solubility Studies
Understanding the solubility of compounds like naphthalene in various solvents is crucial for industrial applications. Studies on the solubility of naphthalene and its derivatives provide valuable data for chemical processes, offering insights into solvent interactions and solubility behavior, which are essential for the formulation and manufacturing of chemical products (Li et al., 2008).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(naphthalene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(17)7-8-15-14(18)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCKYMSSNVSTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

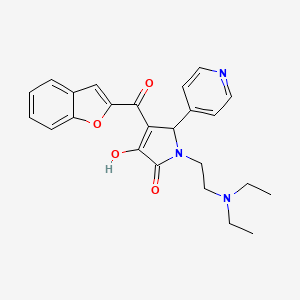
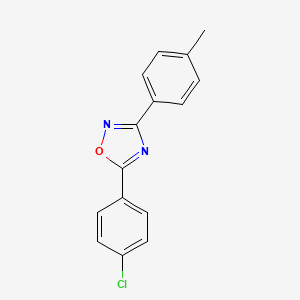

![2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole](/img/structure/B2594467.png)
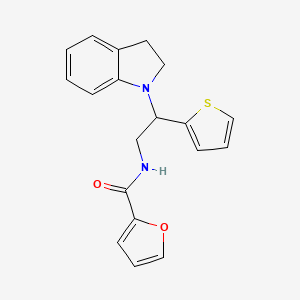
![N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2594469.png)
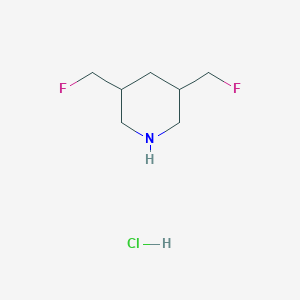
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2594472.png)
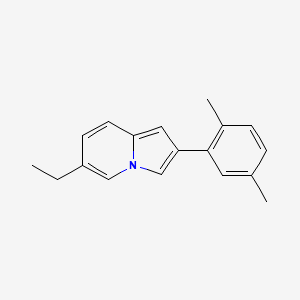
![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594477.png)
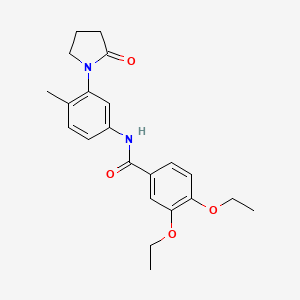

![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)
